Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with a thiophene-3-carbonyl group at position 5 and an ethyl carbamate moiety at position 2. The tetrahydrothiazolo[5,4-c]pyridine scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., PARK7/DJ-1 inhibitors) . The thiophene-3-carbonyl substituent introduces electron-rich aromaticity, which may enhance binding interactions with biological targets, while the ethyl carbamate group influences solubility and metabolic stability. However, ethyl carbamate derivatives are associated with carcinogenic risks, necessitating careful toxicological evaluation .
Properties
IUPAC Name |
ethyl N-[5-(thiophene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-14(19)16-13-15-10-3-5-17(7-11(10)22-13)12(18)9-4-6-21-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPDGPIPJQPWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-3-carboxylic acid with an appropriate amine to form the thiophene-3-carbonyl intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the tetrahydrothiazolo[5,4-c]pyridine ring system. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate or a similar reagent.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Tetrahydrothiazolo[5,4-c]pyridine Cores
Compounds sharing the tetrahydrothiazolo[5,4-c]pyridine scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
- The ethyl carbamate in the target compound may reduce metabolic stability compared to JYQ-55/79’s cyano and amide groups, which are more resistant to hydrolysis.
Functional Analogues with Heterocyclic Carbamate Moieties
- Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Shares a benzo[b]thiophene core but lacks the tetrahydrothiazolo[5,4-c]pyridine scaffold.
Thiazolylmethyl Carbamates () :
- Complex derivatives like thiazol-5-ylmethyl carbamates exhibit peroxide-containing substituents for enhanced reactivity, unlike the target compound’s simpler ethyl carbamate .
Biological Activity
Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound based on diverse sources.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazolo-pyridine core followed by the introduction of the thiophene carbonyl group. The synthetic pathway usually employs various reagents and conditions tailored to achieve high yields and purity.
Pharmacological Properties
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with thiophene and thiazole moieties have shown significant antimicrobial effects against various bacteria and fungi. Studies indicate that these compounds inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
- Antioxidant Properties : The ability of this compound to scavenge free radicals contributes to its antioxidant activity. This is critical in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition suggests potential applications in treating inflammatory diseases .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicated that the compound exhibited stronger activity against Candida albicans compared to bacterial strains .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested in a carrageenan-induced paw edema model in rats.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 65 |
The compound demonstrated significant reduction in paw edema at higher doses indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
